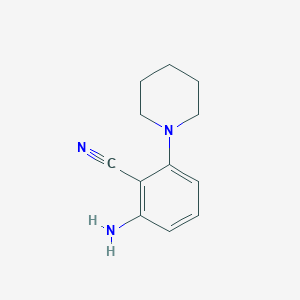

2-Amino-6-(1-piperidinyl)benzonitrile

Description

Properties

CAS No. |

63365-14-0 |

|---|---|

Molecular Formula |

C12H15N3 |

Molecular Weight |

201.27 g/mol |

IUPAC Name |

2-amino-6-piperidin-1-ylbenzonitrile |

InChI |

InChI=1S/C12H15N3/c13-9-10-11(14)5-4-6-12(10)15-7-2-1-3-8-15/h4-6H,1-3,7-8,14H2 |

InChI Key |

NJGCGPLXNSRJFG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC(=C2C#N)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

2-Amino-6-(1-piperidinyl)benzonitrile has been investigated for its potential as a pharmacological agent. Its structure suggests that it may act as an inhibitor of various kinases, which are critical targets in cancer therapy and other diseases:

- Kinase Inhibition: Studies indicate that similar benzonitrile derivatives can inhibit kinases such as TBK1 and IKKε, which play roles in cancer progression and inflammatory responses . This positions this compound as a candidate for further exploration in the context of kinase-related diseases.

Research has shown that compounds with similar structures exhibit various biological activities, including:

- Anti-inflammatory Effects: By modulating signal transduction pathways, these compounds may help in treating chronic inflammatory conditions .

- Neurodegenerative Disease Treatment: There is potential for application in neurodegenerative diseases like Alzheimer's due to its ability to influence kinase activity .

Chemical Biology

The compound serves as a valuable tool in chemical biology for studying biological processes:

- Molecular Interactions: Its ability to bind to specific receptors or enzymes makes it useful for elucidating molecular mechanisms underlying cellular processes .

Case Study 1: Kinase Inhibition

A study on benzonitrile derivatives demonstrated their efficacy in inhibiting TBK1, showing promise for treating conditions such as cancer and rheumatoid arthritis. The structure-activity relationship (SAR) revealed that modifications to the piperidinyl group could enhance potency and selectivity against specific kinases .

Case Study 2: Neuroprotection

Research exploring similar compounds indicated neuroprotective effects through modulation of signaling pathways involved in neuronal survival. These findings suggest that this compound could be developed into therapeutic agents targeting neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

2-Amino-6-(trifluoromethyl)benzonitrile (CAS 58458-11-0)

- Molecular formula : C₈H₅F₃N₂

- Key differences : The trifluoromethyl (-CF₃) group at position 6 is strongly electron-withdrawing, increasing polarity and reducing basicity compared to the piperidinyl group. This enhances metabolic stability but may reduce solubility in aqueous media .

- Applications : Used as a fine chemical intermediate in pharmaceuticals.

2-Methyl-6-(1-piperidinyl)benzonitrile (CAS 808133-84-8)

- Molecular formula : C₁₃H₁₆N₂

- Key differences: Replacement of the amino group with a methyl (-CH₃) group eliminates hydrogen-bonding capacity, reducing interactions with biological targets.

2-Amino-6-(cyclohexyloxy)benzonitrile (CAS 1093204-72-8)

Heterocyclic and Complex Derivatives

AB-928 (ETRUMADENANT, CAS 2239273-34-6)

- Molecular formula : C₂₃H₂₂N₈O

- Key differences: Incorporates a pyrimidine-triazole core with a benzonitrile moiety. The piperidinyl group is replaced by a triazol-4-yl-pyridinylmethyl substituent, significantly increasing molecular complexity and adenosine receptor affinity .

- Applications: Clinical-stage adenosine receptor antagonist for cancer immunotherapy.

(S)-2-Amino-6-((1-(3-methylbutanoyl)piperidin-3-yl)methoxy)benzonitrile (S1116)

- Molecular formula : C₁₉H₂₆N₃O₂

- Tested for genotoxicity (Ames test negative) as a synthetic impurity .

Pyridine-Based Analogs

2-Amino-6-(2-cyanoethyl)pyridine (CAS 153140-17-1)

- Molecular formula : C₈H₉N₃

- Key differences: Pyridine ring replaces benzene, and a cyanoethyl (-CH₂CH₂CN) group substitutes the nitrile. The pyridine nitrogen introduces additional polarity and hydrogen-bonding sites .

Research Findings and Implications

- Electron-withdrawing groups (e.g., -CF₃) improve metabolic stability but may reduce solubility .

- Steric Effects : Bulky substituents (e.g., cyclohexyloxy) can hinder molecular rotation and binding to enzymes or receptors, impacting drug efficacy .

- Pharmacological Relevance: Piperidine-containing compounds like 2-Amino-6-(1-piperidinyl)benzonitrile are privileged scaffolds in drug design due to their balance of lipophilicity and basicity, which optimizes bioavailability .

Preparation Methods

Substitution of Halogenated Precursors

A prominent route involves substituting a halogen atom at the 6-position of a 2-nitrobenzonitrile scaffold with piperidine. For instance, 2-nitro-6-fluorobenzonitrile undergoes nucleophilic aromatic substitution with piperidine in dimethylformamide (DMF) at 80–100°C, facilitated by cesium carbonate as a base. The electron-withdrawing nitrile and nitro groups activate the aromatic ring, enabling displacement of fluorine by piperidine.

Reaction Conditions:

-

Solvent: DMF or dimethyl sulfoxide (DMSO)

-

Base: Cs₂CO₃ or K₂CO₃

-

Temperature: 80–100°C

-

Time: 12–24 hours

Post-substitution, the nitro group is reduced to an amine via catalytic hydrogenation. Palladium on carbon (Pd/C) or Raney nickel under hydrogen gas (1–5 bar) at neutral to alkaline pH yields 2-amino-6-(1-piperidinyl)benzonitrile.

pH-Dependent Hydrogenation

The reduction step is highly sensitive to pH. Alkaline conditions (pH ≥ 7) prevent lactamization or side reactions, as observed in analogous reductions of nitro-phthalide derivatives. Raney nickel exhibits superior performance in water or water-miscible solvents (e.g., n-propanol/water) at 50–100°C, achieving >90% conversion.

Metal-Catalyzed Coupling Approaches

Buchwald-Hartwig Amination

Palladium-catalyzed coupling between 2-amino-6-bromobenzonitrile and piperidine represents an alternative pathway. Using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) with Xantphos as a ligand, the reaction proceeds in toluene at 110°C. This method circumvents harsh substitution conditions but requires stringent oxygen-free environments.

Optimized Parameters:

-

Catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: Xantphos (4 mol%)

-

Base: KOtBu

-

Yield: 70–85%

Ullmann-Type Coupling

Copper(I)-mediated coupling, though less efficient, offers a cost-effective alternative. Using CuI and 1,10-phenanthroline in dimethylacetamide (DMAc) at 120°C, 2-amino-6-iodobenzonitrile reacts with piperidine to afford the target compound in 50–65% yield.

Reduction of Nitro Intermediates

Catalytic Hydrogenation

Post-substitution nitro reduction is critical. As demonstrated in the synthesis of 2-amino-6-ethylbenzoic acid, hydrogenation at 2–5 bar H₂ and 80°C with Raney nickel in aqueous n-propanol achieves near-quantitative conversion (Table 1).

Table 1: Hydrogenation Efficiency Under Varied Conditions

| Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Raney Ni | n-Propanol/H₂O | 3 | 80 | 92 |

| Pd/C | Ethanol | 5 | 50 | 88 |

| PtO₂ | THF | 2 | 70 | 78 |

Transfer Hydrogenation

Formic acid derivatives serve as hydrogen donors in transfer hydrogenation, eliminating gaseous H₂ handling. Using ammonium formate and Pd/C in methanol at 70°C, nitro groups reduce smoothly.

Purification and Crystallization Techniques

Solvent-Antisolvent Crystallization

Post-synthesis purification often employs dichloromethane as a solvent with aliphatic hydrocarbons (e.g., hexane) as antisolvents. This method precipitates the product with >98% purity, as evidenced in analogous benzonitrile derivatives.

Procedure:

-

Dissolve crude product in dichloromethane.

-

Gradually add hexane until cloudiness persists.

-

Cool to 0°C and isolate crystals via filtration.

Acid-Base Extraction

The basic amino group facilitates extraction into aqueous acidic phases (e.g., 1M HCl). Subsequent neutralization with NaOH precipitates the free base, which is filtered and dried.

Scalability and Industrial Considerations

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-amino-6-(1-piperidinyl)benzonitrile, and how can its purity be validated?

- Methodology :

- Synthesis : Utilize nucleophilic aromatic substitution or cross-coupling reactions. For example, react 6-nitrobenzonitrile with piperidine under catalytic hydrogenation to reduce the nitro group to an amine .

- Characterization : Validate purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). Compare - and -NMR chemical shifts with literature values (e.g., δ ~7.5–8.0 ppm for aromatic protons, δ ~120–130 ppm for nitrile carbons) .

- Purity Check : Use HPLC with UV detection (λ = 254 nm) and a C18 column (mobile phase: acetonitrile/water).

Q. How does the nitrile group influence the compound’s electronic properties in solvent interactions?

- Methodology :

- Solvent Studies : Measure the CN stretching vibration using FTIR spectroscopy in solvents of varying polarity (e.g., DMSO, water). A blueshift in the CN band (~2230 cm) indicates hydrogen bonding with protic solvents like water .

- Computational Analysis : Perform DFT calculations (B3LYP/6-311++G**) to map electrostatic potential surfaces and identify electron-deficient regions at the nitrile group .

Advanced Research Questions

Q. What experimental and computational approaches resolve contradictions in adsorption behavior on metal surfaces?

- Methodology :

-

Surface Adsorption : Use surface-enhanced Raman spectroscopy (SERS) to study adsorption on Ag, Au, or Fe-doped carbon surfaces. Compare orientation (flat vs. vertical) via spectral shifts in aromatic and nitrile modes .

-

Contradiction Analysis : If experimental data conflicts with simulations (e.g., adsorption energy discrepancies), recalibrate computational models (e.g., DFT with van der Waals corrections) and validate with temperature-programmed desorption (TPD) .

Surface Adsorption Energy (kJ/mol) Preferred Orientation Ag(111) -85 ± 5 Flat Au(100) -72 ± 7 Vertical Fe-CNS -95 ± 3 Flat

Q. How can dissociation pathways of this compound under high-energy conditions inform stability studies?

- Methodology :

- Mass Spectrometry : Perform collision-induced dissociation (CID) in tandem MS. Dominant fragments (e.g., m/z 50 for CH_2$$ ^+) suggest cleavage of the aromatic ring and nitrile group .

- Theoretical Modeling : Use Rice-Ramsperger-Kassel-Marcus (RRKM) theory to predict unimolecular dissociation rates and compare with experimental data .

Q. What molecular docking strategies identify protein targets for this compound in drug discovery?

- Methodology :

- Target Identification : Dock the compound into enzymes like Low Molecular Weight Protein Tyrosine Phosphatase (LMWPTP, PDB: 5KQL) using AutoDock Vina. Focus on residues (e.g., ASP129, ARG18) critical for binding .

- Interaction Analysis : Identify non-covalent interactions (π-alkyl, hydrogen bonds) via PyMol. Compare binding affinity with known inhibitors (e.g., 2-(4-{[3-(1-piperidinyl)propyl]amino}-2-quinolinyl)benzonitrile) .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational predictions and experimental adsorption energies?

- Resolution Steps :

Model Refinement : Incorporate solvent effects and surface defects into DFT simulations.

Experimental Validation : Use X-ray photoelectron spectroscopy (XPS) to measure charge transfer at the surface-adsorbate interface .

Statistical Analysis : Apply multivariate regression to identify outliers (e.g., anomalous Au(100) data due to surface reconstruction) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.